
N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide, also known as CX5461, is a small molecule inhibitor that targets ribosomal RNA synthesis. It was discovered by scientists at the University of Queensland and has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Wirkmechanismus
N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide works by binding to a specific region of DNA called the G-quadruplex, which is found in the promoter region of the ribosomal RNA genes. This binding prevents the recruitment of RNA polymerase I, which is necessary for the transcription of ribosomal RNA. As a result, the production of ribosomes is inhibited, leading to the selective death of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has been shown to have minimal toxicity in normal cells and tissues, while exhibiting potent antitumor activity in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also shown efficacy against cancer cells that are resistant to conventional chemotherapy. However, one limitation is that N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of more effective delivery methods for N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide, such as nanoparticle-based drug delivery systems. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide as a cancer therapy.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide involves several steps, including the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form the corresponding Schiff base, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 1,2-dibromoethane to form the final product, N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied as a potential cancer therapy. It has been shown to selectively inhibit the transcription of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. In preclinical studies, N-cyclohexyl-N'-(2-pyridinylmethyl)ethanediamide has demonstrated potent antitumor activity against a range of cancer cell lines, including those that are resistant to conventional chemotherapy.
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXORBLENEBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexyl-N-(pyridin-2-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

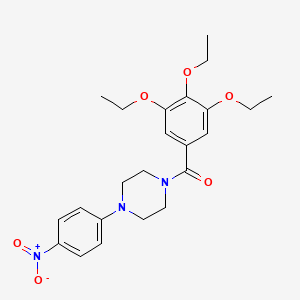

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5156918.png)
![ethyl {5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156921.png)
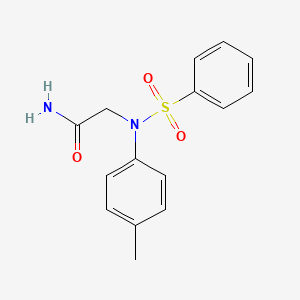
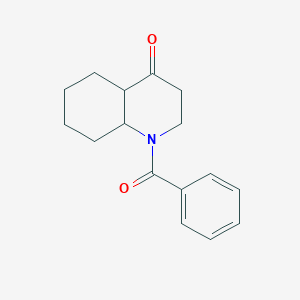
![2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)
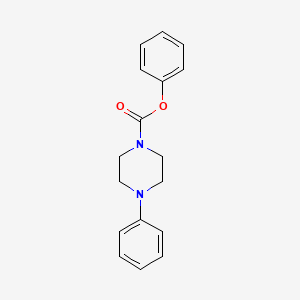
![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5156978.png)
![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)
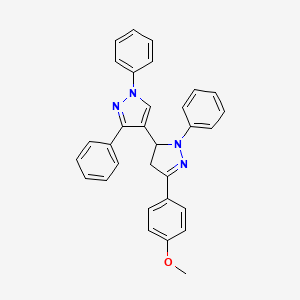
![N~2~-(3-chloro-2-methylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156987.png)
